Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1352723-54-6
VCID: VC0058748
InChI: InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
SMILES: COC(=O)C1=CC=C(CNC1)C(=O)OC
Molecular Formula: C10H13NO4
Molecular Weight: 211.217

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

CAS No.: 1352723-54-6

Cat. No.: VC0058748

Molecular Formula: C10H13NO4

Molecular Weight: 211.217

* For research use only. Not for human or veterinary use.

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate - 1352723-54-6

Specification

CAS No. 1352723-54-6
Molecular Formula C10H13NO4
Molecular Weight 211.217
IUPAC Name dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
Standard InChI InChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
Standard InChI Key BABQASSDHBGWOA-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(CNC1)C(=O)OC

Introduction

Structural Characteristics and Properties

Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate belongs to the azepine family, characterized by a seven-membered heterocyclic ring containing one nitrogen atom. The compound features two methyl carboxylate groups positioned at the 3 and 6 positions of the azepine ring, creating a symmetrical structure with distinctive reactivity properties.

Physical and Chemical Properties

The compound exhibits specific physicochemical properties that influence its handling, storage, and application in various chemical processes. Table 1 summarizes the key physical and chemical properties of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate.

Table 1: Physicochemical Properties of Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

PropertyValueReference
CAS Number1352723-54-6
Molecular FormulaC₁₀H₁₃NO₄
Molecular Weight211.217 g/mol
IUPAC NameDimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate
AppearanceNot specified in literature-
Storage ConditionsSealed in dry container, 2-8°C
SMILES NotationCOC(=O)C1=CC=C(CNC1)C(=O)OC
InChIInChI=1S/C10H13NO4/c1-14-9(12)7-3-4-8(6-11-5-7)10(13)15-2/h3-4,11H,5-6H2,1-2H3
InChIKeyBABQASSDHBGWOA-UHFFFAOYSA-N

Structural Features

The molecular structure of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate comprises a seven-membered heterocyclic ring with one nitrogen atom, containing two methyl carboxylate groups at positions 3 and 6. The compound's structure bestows it with unique chemical reactivity and potential applications in various synthetic pathways.

Chemical Reactivity

General Reactivity Patterns

The reactivity of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate is likely influenced by several key structural features:

  • The seven-membered heterocyclic ring with a nitrogen atom provides sites for nucleophilic and electrophilic reactions.

  • The presence of two methyl carboxylate groups introduces potential for further functionalization and transformation.

  • The partially saturated nature of the azepine ring at positions 2 and 7 creates a distinct conformational arrangement that may influence reaction pathways.

CategoryInformationReference
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501
UN ClassificationN/A
Hazard ClassN/A
Packing GroupN/A

Proper storage in sealed containers at 2-8°C is recommended to maintain compound stability and integrity . Standard laboratory safety protocols should be observed when handling this compound, including the use of appropriate personal protective equipment.

Computational Chemistry Data

Computational chemistry provides valuable insights into the electronic structure and properties of dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate. Table 3 presents computational chemistry data for this compound.

Table 3: Computational Chemistry Data for Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

PropertyValueReference
TPSA (Topological Polar Surface Area)64.63
LogP-0.2116
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Rotatable Bonds2

These computational parameters provide valuable insights into the compound's potential pharmacological properties and behavior in biological systems. The negative LogP value suggests relatively high hydrophilicity, while the moderate number of hydrogen bond acceptors and donors indicates potential for intermolecular interactions.

Related Compounds and Structural Analogues

Understanding the relationship between dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate and structurally related compounds provides context for appreciating its position within the broader family of azepine derivatives. Table 4 presents information on selected azepine derivatives related to the target compound.

Table 4: Selected Azepine Derivatives Related to Dimethyl 2,7-dihydro-1H-azepine-3,6-dicarboxylate

CompoundCAS NumberMolecular FormulaMolecular WeightReference
2,3,6,7-Tetrahydro-1H-azepine57502-46-2C₆H₁₁N97.16
4-cyano-2,7-dimethyl-4,5-dihydro-1H-azepine-3,6-dicarboxylic acid diethyl ester3613-35-2C₁₅H₂₀N₂O₄292.33
Various 2,3,4,7-tetrahydro-1H-azepine compoundsVariousVariableVariable

These related compounds share the fundamental azepine core structure but differ in substitution patterns, saturation levels, and functional group decorations. Comparative analysis of these compounds can provide insights into structure-activity relationships and guide the development of novel azepine derivatives with tailored properties.

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